An In-depth Technical Guide to L-Phenylalanine-13C9,15N: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to L-Phenylalanine-13C9,15N: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and detailed methodologies related to the use of L-Phenylalanine-13C9,15N. This isotopically labeled amino acid is a powerful tool in a range of research fields, including metabolic studies, quantitative proteomics, and structural biology.
Core Chemical and Physical Properties
L-Phenylalanine-13C9,15N is a stable, non-radioactive isotopically labeled version of the essential amino acid L-phenylalanine. All nine carbon atoms are substituted with the Carbon-13 (¹³C) isotope, and the nitrogen atom is substituted with the Nitrogen-15 (¹⁵N) isotope. This labeling results in a distinct mass shift, enabling its differentiation from its unlabeled counterpart in mass spectrometry and providing a unique signal in nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for L-Phenylalanine-13C9,15N, compiled from various sources.
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-2-(¹⁵N)azanyl-3-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)(1,2,3-¹³C₃)propanoic acid | [3] |
| CAS Number | 878339-23-2 | [1][2] |
| Molecular Formula | ¹³C₉H₁₁¹⁵NO₂ | [4] |
| Molecular Weight | 175.12 g/mol | [1][2][5] |
| Exact Mass | 175.10620701 Da | [3] |
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [1][6][7] |
| Melting Point | 270-275 °C (decomposes) | [1][5][6] |
| Optical Activity | [α]25/D -33.0°, c = 1 in H₂O | [1][5] |
| Isotopic Purity (¹³C) | Typically ≥98 atom % | [1][5] |
| Isotopic Purity (¹⁵N) | Typically ≥98 atom % | [1][5] |
| Chemical Purity | Typically ≥95% (CP) | [1][2][5] |
| Chiral Purity | Typically ≥97% | [5] |
| Solubility | Slightly soluble in DMSO, Methanol, and PBS (pH 7.2) | [8] |
Key Applications
L-Phenylalanine-13C9,15N is a versatile tool employed in a variety of advanced research applications:
-
Metabolic Flux Analysis (MFA): As a stable isotope tracer, it is used to track the metabolic fate of phenylalanine through various biochemical pathways, providing quantitative insights into reaction rates within a biological system.[1]
-
Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" labeled amino acids like L-Phenylalanine-13C9,15N. This allows for the accurate quantification of protein abundance between different cell populations by mass spectrometry.[9][10]
-
Protein Structure and Dynamics Studies by NMR: The ¹³C and ¹⁵N labels are NMR-active, making this compound invaluable for multidimensional heteronuclear NMR experiments to determine the three-dimensional structure and study the dynamics of proteins.[11][]
-
Tracer Studies in Health and Disease: It is used as a tracer to study amino acid metabolism in various physiological and pathological conditions, including inherited metabolic disorders like phenylketonuria (PKU).[1][13][14]
-
Internal Standard: Due to its distinct mass, it serves as an excellent internal standard for the accurate quantification of unlabeled L-phenylalanine in biological samples using mass spectrometry (GC-MS or LC-MS).[13]
Experimental Protocols
This section outlines detailed methodologies for key experiments involving L-Phenylalanine-13C9,15N.
Metabolic Labeling of Proteins for Proteomics (SILAC)
This protocol describes the general steps for using L-Phenylalanine-13C9,15N in a SILAC experiment for quantitative proteomics.
a. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing natural L-phenylalanine, while the other is grown in "heavy" medium where natural L-phenylalanine is replaced with L-Phenylalanine-13C9,15N.[9][10]
-
Ensure cells undergo a sufficient number of doublings (typically at least five to six) to achieve complete incorporation (>97%) of the labeled amino acid.[9] This can be verified by a preliminary mass spectrometry analysis.
b. Experimental Treatment:
-
Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.
c. Sample Preparation for Mass Spectrometry:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform protein digestion (e.g., using trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for the relative quantification of proteins.
Tracer Studies for Metabolic Flux Analysis (MFA)
This protocol provides a framework for using L-Phenylalanine-13C9,15N as a tracer in metabolic flux analysis.
a. In Vivo Tracer Administration (Human/Animal Studies):
-
Subjects should be in a post-absorptive state (e.g., overnight fast).[1]
-
Administer L-Phenylalanine-13C9,15N via a primed, continuous intravenous infusion to achieve isotopic steady state.[1]
-
Collect biological samples (e.g., blood, tissue biopsies) at regular intervals during the infusion.[1]
b. Cell Culture Labeling:
-
Culture cells in a defined medium.
-
Replace the standard medium with a medium containing a known concentration of L-Phenylalanine-13C9,15N.
-
Incubate the cells with the labeled medium for a time course determined by the metabolic pathway of interest.[1]
-
Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites.[1]
c. Sample Analysis by Mass Spectrometry (GC-MS or LC-MS):
-
For protein-bound amino acids, hydrolyze the protein to release individual amino acids.[3]
-
Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is esterification followed by trifluoroacetylation.[4]
-
Analyze the samples to determine the isotopic enrichment and mass isotopomer distributions of phenylalanine and its metabolites.
d. Flux Estimation:
-
Use the isotopic labeling data in conjunction with a stoichiometric model of the relevant metabolic pathways to calculate metabolic flux rates.[1][9]
Protein Expression and Purification for NMR Spectroscopy
This protocol outlines the steps for producing a ¹³C and ¹⁵N labeled protein for structural analysis by NMR.
a. Recombinant Protein Expression:
-
Transform an appropriate bacterial expression strain (e.g., E. coli BL21(DE3)) with a plasmid encoding the protein of interest.
-
Grow the cells in a minimal medium (e.g., M9) where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵NH₄Cl. To specifically label phenylalanine residues, supplement the ¹⁵N minimal media with L-Phenylalanine-13C9,15N.[11]
-
Induce protein expression at the appropriate cell density.
-
Harvest the cells by centrifugation.
b. Protein Purification:
-
Lyse the cells to release the protein.
-
Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
c. NMR Sample Preparation and Analysis:
-
Concentrate the purified labeled protein to a suitable concentration (typically 0.1 - 1 mM) in an appropriate NMR buffer.[9]
-
Acquire a suite of multidimensional heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HNCACB) to assign the protein's backbone and side-chain resonances and determine its three-dimensional structure.[9][]
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows involving L-Phenylalanine-13C9,15N.
Caption: Metabolic fate of L-Phenylalanine-13C9,15N within a cell.
Caption: A typical experimental workflow for SILAC-based quantitative proteomics.
Caption: Workflow for a tracer study in a phenylketonuria (PKU) model.
References
- 1. benchchem.com [benchchem.com]
- 2. L-Phenylalanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-575-H-0.1 [isotope.com]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Progress in experimental phenylketonuria: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
